N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound featuring a hybrid heterocyclic backbone and a trifluoromethoxy-substituted aromatic system. Its structure includes:
- Furan and thiophene rings: These electron-rich heterocycles are known to enhance molecular interactions (e.g., π-π stacking, hydrogen bonding) in medicinal chemistry contexts .
- Hydroxyethyl bridge: The hydroxyl group may contribute to solubility and hydrogen-bonding interactions.
- Trifluoromethoxy (OCF₃) group: This substituent improves metabolic stability and lipophilicity compared to non-fluorinated analogs .
While direct synthesis data for this compound is unavailable, analogous methodologies (e.g., coupling reactions using reagents like HATU) from and suggest feasible routes involving sequential amidation and heterocyclic ring functionalization .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-14-5-3-13(4-6-14)24-17(26)16(25)23-11-18(27,12-7-9-30-10-12)15-2-1-8-28-15/h1-10,27H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGKRJWHBHGSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, also known by its CAS number 2034330-85-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and enzyme inhibitory properties based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 381.4 g/mol. The presence of functional groups such as furan, thiophene, and trifluoromethoxy phenyl contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃N₂O₃S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 2034330-85-1 |
Antioxidant Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antioxidant properties. These properties are often assessed using assays measuring lipid peroxidation, where the compound showed promising results in inhibiting oxidative stress markers.
Case Study: Antioxidant Assay
In a study evaluating various derivatives, compounds similar to this compound demonstrated effective inhibition of lipid peroxidation with EC50 values ranging from 0.5 to 1.0 mM, indicating a strong potential for mitigating oxidative damage in biological systems .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies against different cancer cell lines. Notably, compounds with similar structures have shown significant antiproliferative effects.
In Vitro Anticancer Activity
In a comparative study of similar compounds against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, derivatives exhibited IC50 values ranging from 5.1 µM to 22.08 µM. Specifically, one derivative showed an IC50 of 6.19 µM against HepG2 cells, outperforming standard chemotherapeutic agents like sorafenib .
| Cell Line | Compound IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 6.19 | Sorafenib: 9.18 |
| MCF-7 | 5.10 | Doxorubicin: 7.26 |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrase isoenzymes, which play a crucial role in regulating bicarbonate levels in physiological processes.
The presence of the sulfonamide group in the compound facilitates nucleophilic substitution reactions, enhancing its ability to inhibit carbonic anhydrase activity effectively. This inhibition is particularly relevant for therapeutic applications in conditions like glaucoma .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share functional or structural similarities with the target molecule:
*Calculated using fragment-based methods (e.g., Crippen’s method).
†Estimated based on substituent contributions.
‡Experimental or literature-derived values.
Pharmacological and Physicochemical Insights
- Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in the target compound may offer superior metabolic stability compared to CF₃ (as in T134 ), as the ether linkage reduces susceptibility to oxidative degradation .
- Ethanediamide vs. Ethanamine : The ethanediamide moiety in the target compound introduces additional hydrogen-bonding capacity compared to the ethanamine backbone in Compound 29 , which could modulate receptor selectivity.
Research Findings and Trends
Structural Optimization
- Hydroxy Group Impact: The hydroxyl group in the target compound’s ethyl bridge may introduce steric or solubility challenges compared to non-hydroxylated analogs (e.g., Compound 29 ). However, it could improve water solubility, balancing logP for better bioavailability.
Computational Insights
- ’s density-functional theory (DFT) methods could predict the target compound’s electronic properties, aiding in rational design for enhanced target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
